molecular formula C7H11ClN2O2 B13623409 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B13623409
M. Wt: 190.63 g/mol
InChI Key: RTJVHZNHUNMYEA-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dimethyl substitution on the imidazole ring and an acetic acid moiety, which is further converted to its hydrochloride salt form. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Scientific Research Applications

2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect various biological pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)acetic acid hydrochloride
  • 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride

Comparison

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(2,4-dimethylimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-9(4-7(10)11)6(2)8-5;/h3H,4H2,1-2H3,(H,10,11);1H

InChI Key

RTJVHZNHUNMYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)CC(=O)O.Cl

Origin of Product

United States

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